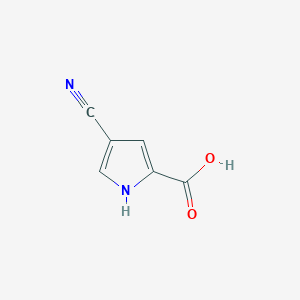

4-cyano-1H-pyrrole-2-carboxylic Acid

描述

Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compounds

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. rsc.org As an electron-rich aromatic system, it readily undergoes electrophilic substitution reactions. nih.gov The introduction of substituents onto the pyrrole ring dramatically influences its chemical reactivity and physical properties. In the case of 4-cyano-1H-pyrrole-2-carboxylic acid, the pyrrole ring is functionalized with two distinct and influential groups.

The carboxylic acid group at the 2-position is a common feature in many natural and synthetic pyrrole derivatives. wikipedia.orgresearchgate.net It can act as a directing group in further chemical transformations and can be readily converted into other functional groups such as esters, amides, and acid chlorides. nih.gov The cyano group at the 4-position is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack and influences the regioselectivity of reactions. This electronic modulation is a key aspect of its utility in synthesis. The presence of both these groups on the same pyrrole ring creates a molecule with a rich and varied chemical reactivity, making it a subject of interest in the broader field of heterocyclic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| Appearance | Solid |

| CAS Number | 80242-24-6 |

Significance as a Scaffold for Advanced Chemical Synthesis

The term "scaffold" in chemistry refers to a core molecular framework upon which more complex structures can be built. This compound serves as an excellent scaffold due to its modifiable functional groups. nih.gov The carboxylic acid can be easily derivatized, for instance, through esterification or amidation, to introduce a variety of side chains. nih.gov

Furthermore, the cyano group offers a handle for a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. These transformations allow for the construction of diverse molecular libraries based on the pyrrole core. For example, cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been synthesized and evaluated for their anticancer activity, showcasing the utility of cyano-pyrrole scaffolds in medicinal chemistry. nih.gov The strategic placement of the cyano and carboxylic acid groups allows for regioselective modifications, further enhancing its value as a versatile building block in the synthesis of complex organic molecules. enamine.netmdpi.com

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Potential Transformations |

|---|---|---|

| Carboxylic Acid | 2 | Esterification, Amidation, Decarboxylation nih.govcdnsciencepub.com, Reduction |

| Cyano Group | 4 | Hydrolysis, Reduction, Cycloaddition |

Historical Perspective of Pyrrole Derivatization and Cyanation

The chemistry of pyrrole dates back to the 19th century, with significant advancements in its synthesis and functionalization occurring throughout the 20th century. nih.gov The derivatization of the pyrrole ring has been a subject of intense research, driven by the desire to synthesize natural products and new materials. Early methods for introducing functional groups often required harsh reaction conditions.

The introduction of a cyano group onto the pyrrole ring, or cyanation, has been achieved through various methods over the years. Historically, the Vilsmeier-Haack reaction, which typically introduces a formyl group, was modified to yield nitriles. researchgate.net Another classical method involves the use of chlorosulfonyl isocyanate (CSI), which reacts with pyrroles to form N-chlorosulfonyl amides that can be readily converted to nitriles. researchgate.net These early methods paved the way for the development of more modern and milder cyanation techniques. nih.govorganic-chemistry.org

The study of pyrrole-2-carboxylic acids also has a long history, with their decarboxylation being a well-documented reaction. cdnsciencepub.comacs.org The ease of decarboxylation of pyrrole-2-carboxylic acid compared to other aromatic carboxylic acids has been a point of mechanistic study for decades. cdnsciencepub.com This historical understanding of the reactivity of both the pyrrole ring and its carboxylic acid and cyano substituents provides a rich context for the contemporary use of this compound in advanced chemical synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZQFNKTQKVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473002 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80242-24-6 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyano 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Routes

Established methods for synthesizing the 4-cyano pyrrole (B145914) core often rely on sequential reactions, including the strategic introduction of the cyano group onto a pre-existing pyrrole ring or building the ring itself with the nitrile functionality already in place.

Cyanation Reactions of Pyrroles and Pyrrole Derivatives

Direct cyanation of the pyrrole ring is a key method for introducing the nitrile group. The regioselectivity of this reaction is highly dependent on the directing effects of existing substituents on the pyrrole ring.

Chlorosulfonyl Isocyanate (CSI) Mediated Cyanation

Chlorosulfonyl isocyanate (CSI) has proven to be an effective reagent for the cyanation of pyrroles, particularly those bearing electron-withdrawing groups. cdnsciencepub.comresearchgate.net The reaction proceeds through an N-chlorosulfonyl amide intermediate, which is then converted to the nitrile. researchgate.net For the synthesis of 4-cyano-1H-pyrrole-2-carboxylic acid, the presence of a carboxylic acid or ester group at the C2 position directs the incoming cyano group to the C4 position. cdnsciencepub.com

The reaction of a suitable pyrrole-2-carboxylate with CSI, followed by treatment with a base like N,N-dimethylformamide (DMF), yields the 4-cyano derivative. cdnsciencepub.com The choice of solvent is important, with N,N-dimethylformamide being suitable as it does not react with CSI at low temperatures. cdnsciencepub.com This method provides a direct route to the 4-cyano substituted pyrrole ring system. cdnsciencepub.comresearchgate.net

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Pyrrole-2-carboxylic acid | Chlorosulfonyl Isocyanate (CSI), then DMF | Low temperature | 4-Cyanopyrrole-2-carboxylic acid | Not specified | cdnsciencepub.com |

| Ethyl pyrrole-2-carboxylate | Chlorosulfonyl Isocyanate (CSI), then DMF | N/A | Ethyl 4-cyanopyrrole-2-carboxylate | 66% | cdnsciencepub.com |

Knorr Reactions with β-Ketonitriles for 4-Cyano Pyrroles

The Knorr pyrrole synthesis is a classical and powerful method for constructing the pyrrole ring. A significant modification of this reaction involves the use of β-ketonitriles as one of the key components. This approach allows for the direct incorporation of a cyano group at the 4-position of the resulting pyrrole ring. acs.orgacs.org

The reaction typically involves the condensation of an α-amino-β-ketoester with a β-ketonitrile. acs.org Mild reaction conditions have been developed to facilitate this transformation, enabling the preparation of various 4-cyano-penta-substituted pyrroles. acs.orgacs.org The process has been successfully scaled up for the synthesis of kilogram quantities of specific 4-cyano pyrrole derivatives, highlighting its utility in process chemistry. acs.org

| α-Amino-β-ketoester Derivative | β-Ketonitrile Derivative | Conditions | Product | Reference |

| α-Isonitroso-β-ketoester | 4-Bromobenzoylacetonitrile | Glacial acetic acid, Zinc dust | Low yield of desired 4-cyano pyrrole | acs.org |

| Not specified | Various alkyl and aryl β-ketonitriles | Mild Knorr conditions | Series of 4-cyano-penta-substituted pyrroles | acs.org |

Contemporary and Advanced Synthetic Strategies

One-Pot and Multicomponent Reactions

One-pot syntheses for pyrrole derivatives, including those with cyano groups, have been developed to streamline the manufacturing process. acs.org These strategies often involve a sequence of reactions in a single reaction vessel, where intermediates are not isolated. For example, an efficient one-pot method for synthesizing pyrrole-2-carboxylates involves an electrocyclic ring closure of chalcones and glycine (B1666218) esters, followed by in-situ oxidation. acs.org

Multicomponent reactions (MCRs) are even more efficient, combining three or more starting materials in a single step to form a complex product. A chemoselective one-pot synthesis of indole–pyrrole hybrids has been developed via a formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. nih.gov This approach yields highly functionalized ethyl 4-cyano-5-(1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylates in good yields. nih.gov Similarly, continuous flow synthesis represents an advanced strategy, allowing for the one-step production of highly substituted pyrrole-3-carboxylic acid derivatives from simple starting materials. scispace.comnih.gov

| Reaction Type | Reactants | Key Features | Product Class | Reference |

| One-Pot Cycloaddition | 3-Cyanoacetyl indoles, 1,2-Diaza-1,3-dienes | Chemoselective, formal [3+2] cycloaddition | Ethyl 1-amino-4-cyano-5-(1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylates | nih.gov |

| One-Pot Electrocyclization/Oxidation | Chalcones, Glycine esters or amides | In-situ generation and oxidation of dihydro-2H-pyrrole intermediates | Pyrrole-2-carboxylates and -carboxamides | acs.org |

| Continuous Flow Hantzsch Reaction | tert-Butyl acetoacetates, Amines, 2-Bromoketones | In-situ hydrolysis of tert-butyl ester using generated HBr | Highly substituted pyrrole-3-carboxylic acids | scispace.comnih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce the environmental impact of chemical processes by utilizing eco-friendly reagents, solvents, and reaction conditions.

Sustainable approaches to pyrrole synthesis often involve the use of non-toxic, renewable starting materials and catalysts. An example is the use of an acid-tolerant homogeneous iron catalyst in a domino synthesis of pyrroles from nitroarenes. rsc.org This process can utilize green reductants such as formic acid or molecular hydrogen. rsc.org The use of water as a solvent in the Paal-Knorr pyrrole condensation, catalyzed by iron(III) chloride, represents another eco-friendly methodology, allowing for the synthesis of N-substituted pyrroles under mild conditions.

The development of synthetic methods that operate under catalyst-free conditions and in aqueous media is a key goal of green chemistry. For certain pyrrole syntheses, the use of a catalyst can be obviated by employing highly reactive starting materials or by conducting the reaction at elevated temperatures in water. A one-step synthesis of 2,3-dicyanopyrroles has been reported to proceed in aqueous media under catalyst-free conditions, showcasing a more sustainable route to cyanopyrrole derivatives. This reaction involves the use of a ketonitrile, an enamine with ammonium (B1175870) acetate (B1210297), and chloroacetaldehyde (B151913) at 80°C.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. The van Leusen pyrrole synthesis, which can produce 3,4-disubstituted pyrroles, has been successfully adapted to mechanochemical conditions. This solventless approach is compatible with various electron-withdrawing groups and provides good yields. The Paal-Knorr pyrrole synthesis has also been achieved through mechanochemical activation using a biosourced organic acid like citric acid as a catalyst, resulting in very short reaction times.

| Green Chemistry Approach | Key Features | Example Reaction |

| Eco-friendly Methodologies | Use of non-toxic catalysts and renewable resources. | Iron-catalyzed domino synthesis from nitroarenes. rsc.org |

| Catalyst-Free Aqueous Media | Avoids the use of catalysts and organic solvents. | One-step synthesis of 2,3-dicyanopyrroles in water. |

| Mechanochemistry | Solvent-free reaction conditions. | Mechanochemical van Leusen and Paal-Knorr pyrrole syntheses. |

Biosynthetic Pathways and Biomimetic Approaches

The pyrrole ring is a fundamental structural motif in a vast number of natural products, and understanding their biosynthesis can inspire the development of novel synthetic strategies.

The biosynthesis of many pyrrole alkaloids can be traced back to a few common precursors, such as the amino acids glycine, serine, tryptophan, and proline. A prominent pathway involves the Knorr-type condensation of two molecules of δ-aminolevulinic acid, which is derived from glycine and succinyl-CoA, to form porphobilinogen, a key intermediate for many trialkyl-substituted pyrroles. Another significant biosynthetic route is the dehydrogenation of proline to yield the pyrrole-2-carboxylate unit.

Biomimetic syntheses aim to replicate the proposed biosynthetic pathways in the laboratory. These approaches can provide efficient and stereoselective routes to complex natural products. For instance, a bioinspired synthesis of heronapyrrole C, a nitropyrrole natural product, was developed based on biosynthetic considerations. This synthesis involved an asymmetric dihydroxylation and a double organocatalytic epoxidation, followed by a biomimetic polyepoxide cyclization cascade. Similarly, the synthesis of certain bis-α-substituent pyrrolidine (B122466) alkaloids has been achieved through a biomimetic approach involving the condensation of D-fructose and D-amino acids. nih.gov These strategies not only provide access to the target molecules but also offer insights into the potential mechanisms of their formation in nature.

Enzymatic Fixation and Biocatalysis for Pyrrole Carboxylic Acids

Enzymatic CO2 fixation represents a sustainable and environmentally benign approach to the synthesis of carboxylic acids. Biocatalysis, utilizing whole cells or isolated enzymes, offers high selectivity and operates under mild reaction conditions, presenting a powerful alternative to traditional chemical methods.

Recent research has demonstrated the feasibility of producing pyrrole-2-carboxylic acid through enzymatic carboxylation of pyrrole. This process often employs a class of enzymes known as UbiD-type decarboxylases, which, despite their name, can catalyze the reverse carboxylation reaction under certain conditions. These enzymes rely on a modified flavin cofactor (prFMN) to mediate the reversible (de)carboxylation of various aromatic and unsaturated aliphatic compounds. mdpi.com

A key challenge in enzymatic carboxylation is the unfavorable thermodynamics, which often favor decarboxylation. To overcome this, a strategy coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR) has been developed. This enzymatic cascade effectively pulls the equilibrium towards the carboxylated product by immediately converting the intermediate carboxylic acid to the corresponding aldehyde, even at ambient CO2 concentrations. mdpi.com

One notable example involves the use of a UbiD enzyme from Pseudomonas aeruginosa (PA0254) in conjunction with a carboxylic acid reductase from Segniliparus rotundus (CARse). This system facilitates a one-pot biocatalytic conversion of pyrrole to pyrrole-2-carbaldehyde, with pyrrole-2-carboxylic acid as the crucial intermediate. mdpi.com The PA0254 enzyme has been shown to catalyze the specific interconversion between pyrrole and pyrrole-2-carboxylic acid. mdpi.com

The general scheme for this biocatalytic cascade is as follows: Pyrrole + CO₂ --(PA0254)--> Pyrrole-2-carboxylic acid --(CARse, NADPH, ATP)--> Pyrrole-2-carbaldehyde

Detailed findings from these studies highlight the potential of this methodology. For instance, initial feasibility tests of a one-pot reaction combining purified PA0254 and CARse with pyrrole as the substrate yielded approximately 9% conversion to pyrrole-2-carbaldehyde. mdpi.com The reaction conditions for such biocatalytic processes are critical and have been the subject of optimization studies.

Table 1: Key Enzymes in the Biocatalytic Carboxylation of Pyrrole

| Enzyme Role | Enzyme Name | Source Organism | Function |

|---|---|---|---|

| Carboxylation | PA0254 (UbiD family) | Pseudomonas aeruginosa | Catalyzes the reversible carboxylation of pyrrole to pyrrole-2-carboxylic acid. |

| Reduction | CARse | Segniliparus rotundus | Reduces pyrrole-2-carboxylic acid to pyrrole-2-carbaldehyde. |

Table 2: Exemplary Reaction Conditions for CARse Screening

| Component | Concentration/Amount |

|---|---|

| Purified CARse | 0.25 mg |

| Carboxylic Acid Substrate | 5 mM |

| NADPH | 10 mM |

| ATP | 10 mM |

| MgCl₂ | 100 mM |

| Buffer | 100 mM Tris pH 7.5 |

| Incubation Temperature | 30 °C |

| Incubation Time | 18 h |

This table is based on qualitative screening conditions for CARse against various heteroaromatic substrates. mdpi.com

While this enzymatic fixation has been demonstrated for the parent pyrrole-2-carboxylic acid, the substrate scope of the UbiD and CAR enzymes suggests that this approach could potentially be extended to substituted pyrroles. However, specific studies on the enzymatic synthesis of this compound via this method are not yet prevalent in the literature. Further research, possibly involving enzyme engineering to broaden the substrate specificity of enzymes like PA0254, would be necessary to adapt this green synthetic route for cyanated pyrrole derivatives.

Another biosynthetic pathway of note involves the formation of 4-acetamidepyrrole-2-carboxylic acid from N-acetylglucosamine through several enzymatic steps, indicating that enzymatic systems are capable of producing substituted pyrrole-2-carboxylic acids. nih.gov

Reactivity and Derivatization of 4 Cyano 1h Pyrrole 2 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C2 position of the pyrrole (B145914) ring is a primary site for derivatization. Its reactivity is characteristic of typical carboxylic acids, enabling transformations into esters, amides, and salts through various established synthetic protocols.

Esterification Reactions

The conversion of 4-cyano-1H-pyrrole-2-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This equilibrium-driven process is typically facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com The use of a large excess of the alcohol can also shift the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, esterification can be performed under milder, neutral, or basic conditions to avoid potential degradation of sensitive substrates. Reaction with alkyl halides, such as iodomethane (B122720) or ethyl bromide, in the presence of a base, converts the carboxylic acid into its more nucleophilic carboxylate salt, which then displaces the halide to form the ester. commonorganicchemistry.comlibretexts.org For methyl esters, trimethylsilyldiazomethane (B103560) offers a rapid and efficient option. commonorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in Steglich esterification, can also facilitate the reaction with alcohols, including more hindered ones like tert-butanol. commonorganicchemistry.com The ethyl ester of this compound is a known derivative, suggesting the feasibility of these transformations. uni.lu

| Esterification Method | Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Room temperature or gentle heating in a polar solvent |

| Steglich Esterification | Alcohol, DCC or EDCI, DMAP (catalyst) | Room temperature in an aprotic solvent |

Amidation Reactions

The synthesis of amides from this compound is a key transformation, yielding pyrrole-2-carboxamides, a scaffold found in various biologically active molecules. nih.govresearchgate.net Direct condensation with an amine is challenging and typically requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond by removing water. google.com

A variety of modern coupling agents are effective for this purpose. Carbodiimides like EDCI are frequently used. google.com Other reagents, such as titanium tetrachloride (TiCl₄), have been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines. nih.gov The reaction often proceeds in good yields by heating the substrates in a solvent like pyridine. nih.gov Amine-borane complexes have also emerged as dual-purpose reagents that both activate the carboxylic acid and deliver the amine, providing a versatile and efficient method for amidation. organic-chemistry.org The key step in these processes is the activation of the carboxy group to make it susceptible to nucleophilic attack by the amine. google.com

| Amidation Method | Key Reagents | Product |

|---|---|---|

| Carbodiimide Coupling | Amine (R-NH₂), EDCI or DCC | 4-cyano-N-substituted-1H-pyrrole-2-carboxamide |

| Titanium-Mediated | Amine (R-NH₂), TiCl₄ | 4-cyano-N-substituted-1H-pyrrole-2-carboxamide |

| Amine-Borane Method | Amine-borane complex (H₃B·NH₂R) | 4-cyano-N-substituted-1H-pyrrole-2-carboxamide |

Salt Formation

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. libretexts.org This acid-base reaction is straightforward and occurs with a range of inorganic and organic bases. Treatment with aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of the corresponding water-soluble sodium or potassium 4-cyano-1H-pyrrole-2-carboxylate salt. libretexts.orglibretexts.org

Weaker bases like sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) are also sufficient to deprotonate the carboxylic acid, yielding the carboxylate salt, carbon dioxide, and water. libretexts.org Organic bases, such as amines, can also act as proton acceptors to form ammonium (B1175870) carboxylate salts. libretexts.org The formation of these ionic salts significantly increases the aqueous solubility of the compound compared to the free acid. libretexts.org

Reactions Involving the Cyano Group

The cyano (nitrile) group at the C4 position offers another avenue for chemical modification, with hydrolysis being its most characteristic reaction.

Hydrolysis to Carboxylic Acid or Amide

The cyano group can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemistrysteps.com The outcome of the reaction can be controlled to yield either an amide or a carboxylic acid. The reaction proceeds in two main stages: initial hydration of the nitrile to form an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid (or its carboxylate salt). chemistrysteps.com

Under acidic conditions, heating the nitrile with an aqueous acid like hydrochloric acid leads to the formation of the corresponding carboxylic acid. libretexts.orgchemistrysteps.com In the case of this compound, this would result in the formation of 1H-pyrrole-2,4-dicarboxylic acid.

Conversely, heating with an aqueous base, such as sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the dicarboxylate and isolate 1H-pyrrole-2,4-dicarboxylic acid. libretexts.org It is sometimes possible to stop the hydrolysis at the intermediate amide stage (yielding 4-carbamoyl-1H-pyrrole-2-carboxylic acid) by using milder reaction conditions. nih.govyoutube.com

Reactivity of the Pyrrole Ring System

The aromatic pyrrole ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the existing substituents. The carboxylic acid and cyano groups are both electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or Friedel-Crafts acylation significantly more difficult compared to unsubstituted pyrrole.

Despite this deactivation, reactions such as halogenation may still be possible under forcing conditions. For example, related pyrrole-2-carboxylates have been shown to undergo electrophilic chlorination and fluorination. nih.gov However, such reactions on a deactivated ring can be challenging and may lead to mixtures of products. nih.gov

An alternative reaction involving the ring is halodecarboxylation, where the carboxylic acid group is replaced by a halogen. acs.orgnih.gov This is not a direct substitution on the ring but rather a transformation initiated at the carboxyl group that results in a halogenated pyrrole. For instance, treatment of pyrrole-2-carboxylic acids with molecular bromine can lead to bromodecarboxylation, yielding a 2-bromopyrrole. acs.org

Electrophilic Substitution Reactions

Pyrrole is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution more readily than benzene. pearson.com The heteroatom's lone pair of electrons increases the electron density of the ring, facilitating attack by electrophiles. pearson.comquora.com Substitution generally occurs at the C-2 (α) position, as the resulting cationic intermediate (sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C-3 (β) position (two resonance structures). uobaghdad.edu.iqonlineorganicchemistrytutor.com

However, the presence of strong electron-withdrawing groups, such as the carboxylic acid and cyano moieties in this compound, deactivates the pyrrole ring towards electrophilic attack. quora.com This deactivation means that harsher reaction conditions are required compared to unsubstituted pyrrole. pearson.com

In pyrroles substituted with an EWG at the 2-position, electrophilic substitution is directed to the 4-position. Conversely, when an EWG is present at the 3-position, electrophilic attack is generally directed to the 5-position. cdnsciencepub.com For this compound, with EWGs at both the C-2 and C-4 positions, the remaining C-3 and C-5 positions are potential sites for substitution. The C-5 position is generally the preferred site for electrophilic attack in such polysubstituted pyrroles, as it is the least deactivated position.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at two main sites in this compound: the carboxyl group and the pyrrole ring itself.

At the Carboxyl Group: The carboxylic acid functional group can undergo nucleophilic acyl substitution. This typically involves the conversion of the hydroxyl group into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into an acid chloride. This activated derivative is then susceptible to attack by various nucleophiles (e.g., amines, alcohols) to form amides or esters.

On the Pyrrole Ring: Nucleophilic aromatic substitution (SNAr) is generally difficult on the electron-rich pyrrole ring. However, the presence of strong electron-withdrawing groups can activate the ring for such reactions. rsc.orgrsc.org Studies have shown that pyrroles bearing two nitro groups, for example, can undergo bimolecular nucleophilic substitution under mild conditions. rsc.orgrsc.org The nitro groups activate the ring towards nucleophilic attack and can also function as leaving groups. In this compound, the combined electron-withdrawing effect of the cyano and carboxyl groups may render the ring susceptible to nucleophilic attack, particularly at positions conjugated to these groups, although specific examples for this substrate are not extensively documented.

Annulation Reactions for Fused Heterocycles

The functional groups of this compound serve as versatile handles for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

The pyrrolo uobaghdad.edu.iqrsc.orgnih.govtriazine scaffold is a key component in a variety of biologically active compounds. beilstein-journals.orgijpsr.info The synthesis of this fused ring system often involves the cyclization of suitably substituted pyrrole precursors. For example, 1-aminopyrrole-2-carboxamides can undergo annulation reactions to form the triazine ring. researchgate.net A common strategy involves the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, which can be prepared under mild conditions. beilstein-journals.org Derivatives of this compound, after conversion to corresponding amides and subsequent N-amination, can serve as key intermediates in the synthesis of complex pyrrolo[1,2,d] uobaghdad.edu.iqrsc.orgnih.govtriazine structures. nih.gov

The pyrrolo[1,2-a]pyrazine (B1600676) core is another important heterocyclic framework with diverse biological activities. researchgate.net Synthetic strategies frequently start from functionalized pyrroles. mdpi.com A prevalent method involves using 1,2-disubstituted pyrroles, where an electrophilic group at the C-2 position (like a carboxylate or aldehyde) reacts with a nucleophilic substituent at the N-1 position. mdpi.comnih.gov For instance, pyrrole-2-carboxylate derivatives can be N-alkylated with a group containing a latent amine, which, after deprotection, cyclizes to form the pyrazinone ring. nih.gov Alternatively, 2-formylpyrrole derivatives can be converted into enaminones, which then cyclize in the presence of an ammonia source like ammonium acetate (B1210297) to yield pyrrolo[1,2-a]pyrazines. nih.gov Therefore, this compound is a potential precursor for this class of compounds, typically requiring initial modification of the carboxylic acid to an aldehyde or another reactive species.

Site-Selectivity in Reactions of Substituted Pyrroles

Site-selectivity in reactions of polysubstituted pyrroles is governed by a combination of electronic and steric factors. researchgate.netumich.edu The existing substituents on the pyrrole ring direct incoming reagents to specific positions.

In the case of this compound, the two electron-withdrawing groups strongly influence the regiochemical outcome of further substitutions.

Electrophilic Reactions : As discussed, electrophiles are directed away from the electron-deficient regions of the ring. The C-2 and C-4 positions are deactivated, as is the C-3 position to a lesser extent due to its meta-relationship to the C-2 substituent. The C-5 position is therefore the most probable site for electrophilic attack. cdnsciencepub.com

Nucleophilic Reactions : For nucleophilic attack on the ring, the positions activated by the EWGs (i.e., ortho and para to them) would be the most likely targets, assuming a suitable leaving group is present.

Functional Group Modification : The chemoselectivity of reactions involving the functional groups is also critical. For example, reducing agents must be chosen carefully to selectively reduce the carboxylic acid without affecting the cyano group, or vice versa. The relative reactivity of the two groups allows for selective transformations under controlled conditions.

The interplay between these directing effects allows for the strategic functionalization of the pyrrole core. acs.org

Decarboxylation of Pyrrole-2-carboxylic Acid Derivatives

The decarboxylation of pyrrole-2-carboxylic acids is a well-studied reaction that typically occurs under acidic conditions. researchgate.net Unlike the decarboxylation of many β-keto acids which proceeds through a cyclic transition state, the mechanism for pyrrole-2-carboxylic acid in strong acid is distinct. masterorganicchemistry.com

The process is subject to acid catalysis and involves an associative mechanism where a water molecule adds to the carboxyl group of the protonated reactant. nih.govnih.gov The key steps are:

Protonation of the pyrrole ring, primarily at the C-2 position.

Nucleophilic attack of water on the carbonyl carbon of the carboxylic acid group.

Carbon-carbon bond cleavage, leading to the formation of pyrrole and protonated carbonic acid (H₃CO₃⁺).

The protonated carbonic acid rapidly dissociates into H₃O⁺ and carbon dioxide. nih.gov

This hydrolytic pathway avoids the formation of the high-energy protonated carbon dioxide (HOCO⁺) intermediate. nih.gov The rate of decarboxylation increases significantly as the acidity of the solution increases. researchgate.net

| Reaction Type | Key Characteristics | Likely Site of Reaction |

|---|---|---|

| Electrophilic Substitution | Ring is deactivated; requires forcing conditions. | C-5 position |

| Nucleophilic Acyl Substitution | Requires activation of the carboxylic acid (e.g., to acid chloride). | C-2 (carboxyl carbon) |

| Nucleophilic Aromatic Substitution | Possible due to activation by two EWGs; requires a leaving group. | Positions activated by EWGs (e.g., C-3, C-5) |

| Annulation | Functional groups act as handles for building fused rings. | N-1 and C-2 positions |

| Decarboxylation | Acid-catalyzed removal of the C-2 carboxyl group. | C-2 position |

Advanced Spectroscopic and Computational Characterization of 4 Cyano 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Spectroscopic Analysis in Elucidating Molecular Structure and Conformation

Spectroscopic techniques are indispensable in the field of chemistry for elucidating the structure, conformation, and electronic properties of molecules. For a multifunctional compound like 4-cyano-1H-pyrrole-2-carboxylic acid, a combination of methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy provides a comprehensive molecular portrait. Each technique probes different aspects of the molecule's constitution, and together, they allow for unambiguous characterization.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups: the carboxylic acid (–COOH), the cyano (–C≡N) group, and the pyrrole (B145914) ring (N–H and C–H bonds).

The carboxylic acid group gives rise to two particularly distinct absorptions. The hydroxyl (O–H) stretching vibration typically appears as a very broad and strong band in the 3300–2500 cm⁻¹ region, a result of intermolecular hydrogen bonding that forms dimers in the solid state. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration produces a strong, sharp absorption, generally found between 1760 and 1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com For aromatic and heterocyclic carboxylic acids, this peak is often observed in the lower end of the range, from 1710 to 1680 cm⁻¹, due to electronic conjugation with the ring system. spectroscopyonline.com

The cyano group (nitrile) has a characteristic and easily identifiable stretching vibration (νC≡N) that appears in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. This absorption is usually of medium to sharp intensity.

The pyrrole ring contributes several characteristic bands. The N–H stretching vibration of the secondary amine within the ring is expected to produce a band around 3400-3300 cm⁻¹. The aromatic C–H stretching vibrations appear just above 3000 cm⁻¹, while C–N stretching and ring stretching vibrations occur in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrrole N–H | Stretch | 3400–3300 | Medium |

| Carboxyl O–H | Stretch | 3300–2500 | Strong, Broad |

| Aromatic C–H | Stretch | ~3100 | Medium |

| Cyano C≡N | Stretch | 2260–2220 | Medium, Sharp |

| Carbonyl C=O | Stretch | 1710–1680 | Strong, Sharp |

| C=C and C–N | Ring Stretch | 1600–1400 | Medium-Strong |

| Carboxyl C–O | Stretch | 1320–1210 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, the precise connectivity and electronic environment of each atom can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrole ring and the acidic protons of the carboxyl and N–H groups. The acidic proton of the carboxylic acid (–COOH) is typically highly deshielded and appears as a broad singlet far downfield, often in the 10–13 ppm range. libretexts.orglibretexts.org The pyrrole N–H proton also appears as a broad signal, generally between 11 and 12 ppm, though its exact position can vary with solvent and concentration.

The pyrrole ring itself has two aromatic protons. The proton at the C3 position and the proton at the C5 position are in different electronic environments. Due to the electron-withdrawing nature of both the adjacent carboxylic acid group (at C2) and the cyano group (at C4), both ring protons are expected to be deshielded and resonate in the aromatic region, likely between 7.0 and 8.0 ppm. Protons adjacent to carbonyl groups in heterocyclic systems show signals in this range. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| –COOH | - | 10.0–13.0 | Broad Singlet |

| N–H | 1 | 11.0–12.0 | Broad Singlet |

| Pyrrole H | 5 | ~7.5 | Doublet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160–180 ppm region. libretexts.orglibretexts.org The carbon of the cyano group is found further upfield, generally between 115 and 120 ppm. libretexts.org

The four carbons of the pyrrole ring will have distinct chemical shifts influenced by the attached substituents. The C2 and C4 carbons, being directly attached to the electron-withdrawing carboxylic acid and cyano groups, respectively, would be significantly deshielded. In substituted pyrroles, carbons bearing substituents are shifted downfield. rsc.org The C3 and C5 carbons, which are bonded to hydrogen, will appear at different positions based on the electronic effects of the neighboring groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| –C OOH | - | 160–180 |

| Pyrrole C 2 | 2 | ~130 |

| Pyrrole C 5 | 5 | ~125 |

| Pyrrole C 3 | 3 | ~115 |

| –C ≡N | - | 115–120 |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₆H₄N₂O₂, giving it a molecular weight of approximately 136.11 g/mol and a monoisotopic mass of 136.02728 Da. uni.lusigmaaldrich.com

In mass spectra, the molecular ion peak (M⁺) would be observed at m/z ≈ 136. Under electrospray ionization (ESI) conditions, common adducts are often observed. In positive ion mode, the protonated molecule [M+H]⁺ would appear at m/z ≈ 137.03, while the sodium adduct [M+Na]⁺ would be at m/z ≈ 159.01. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most prominent peak, appearing at m/z ≈ 135.02. uni.lu Fragmentation in the mass spectrometer often involves the loss of small, stable molecules. For carboxylic acids, a common fragmentation pathway is the loss of the carboxyl group (–COOH), which would result in a fragment ion peak corresponding to [M-45]⁺. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₆H₄N₂O₂⁺ | 136.03 |

| [M+H]⁺ | C₆H₅N₂O₂⁺ | 137.03 |

| [M+Na]⁺ | C₆H₄N₂O₂Na⁺ | 159.01 |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic and heterocyclic rings.

The pyrrole ring is a chromophore that undergoes π → π* electronic transitions. For the parent compound, pyrrole-2-carboxylic acid, UV absorption maxima are observed. nist.gov The presence of both a carboxyl and a cyano group, which are conjugated with the pyrrole ring, is expected to influence the position and intensity of these absorption bands. These substituents can extend the conjugated system, typically causing a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted pyrrole. Simple carboxylic acids absorb around 210 nm, which is generally not useful, but conjugation shifts this to higher wavelengths. libretexts.org The electronic transitions in this compound are likely to occur in the mid-UV range, providing information about its extended π-electron system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for the in-depth characterization of molecular structures, properties, and reactivity. Theoretical studies, particularly those employing quantum mechanical methods, offer insights that complement and explain experimental findings. For this compound and its analogs, computational approaches are invaluable for understanding their electronic structure, stability, and potential chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrrole derivatives, providing accurate predictions of their geometric, energetic, and spectroscopic properties. For analogs like pyrrole-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d) or 6-311++G(d,p), have proven effective in elucidating molecular characteristics. These methodologies are considered applicable for the analysis of this compound, offering a framework for understanding the influence of the cyano group on the pyrrole scaffold.

Theoretical studies on related pyrrole carboxylic acids have successfully elucidated reaction mechanisms, such as decarboxylation. For pyrrole-2-carboxylic acid, DFT calculations have been used to investigate both direct and water-assisted decarboxylation pathways. These studies map the potential energy surface of the reaction, identifying transition states and calculating activation energy barriers. For instance, investigations have shown that protonation and the presence of water molecules can significantly lower the energy barrier for the C-C bond cleavage, indicating a hydrolytic mechanism. researchgate.net Such computational approaches could be employed to predict the reactivity of this compound, assessing how the electron-withdrawing cyano group might influence reaction mechanisms and kinetics.

The conformational landscape of pyrrole derivatives, particularly those with a rotatable carboxylic acid group, is a key area of theoretical investigation. For the parent compound, pyrrole-2-carboxylic acid, DFT studies have identified two primary stable planar conformers: s-cis and s-trans. researchgate.nethmdb.ca These conformers are defined by the dihedral angle between the N-H bond of the pyrrole ring and the C=O bond of the carboxylic acid.

The s-cis conformation, where the N-H and C=O groups are on the same side of the C-C single bond, is often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state. researchgate.netresearchgate.net The s-trans conformer represents another local energy minimum. DFT calculations can precisely determine the geometries and relative energies of these conformers, revealing which is more stable and by how much. For 2-acylpyrroles, the energy difference between conformers can range from 1 to 8 kcal/mol. hmdb.ca The introduction of a cyano group at the 4-position in this compound would be expected to influence the electronic distribution and potentially the relative stability of these conformers, a hypothesis readily testable through DFT calculations.

Table 1: Representative DFT-Calculated Relative Energies of Pyrrole-2-carboxylic Acid Conformers

| Conformer | Dihedral Angle (N-C2-C(O)-O) | Relative Energy (kcal/mol) |

| s-cis | ~0° | 0.00 |

| s-trans | 180° | > 1.00 |

Note: This table is illustrative, based on typical findings for pyrrole-2-carboxylic acid, an analog of this compound.

DFT calculations are a standard method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. mdpi.com For pyrrole-2-carboxylic acid, theoretical vibrational frequencies calculated at the B3LYP/6-311+G(d) level show good agreement with experimental FT-IR and Raman data, allowing for a complete vibrational assignment of both the s-cis and s-trans conformers. researchgate.netresearchgate.net

These calculations can distinguish characteristic vibrational modes, such as the O-H, N-H, C=O, and C≡N stretching frequencies. The predicted frequencies for this compound would be expected to show a characteristic C≡N stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. Comparing the calculated frequencies with experimental data serves to validate the computed molecular structure.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Pyrrole Analogs

| Vibrational Mode | Functional Group | Predicted (Scaled DFT) | Experimental (Typical) |

| ν(O-H) | Carboxylic Acid | ~3500 | ~3465 |

| ν(N-H) | Pyrrole Ring | ~3450 | ~3400 |

| ν(C≡N) | Cyano Group | ~2240 | ~2230 |

| ν(C=O) | Carboxylic Acid | ~1700 | ~1670 |

Note: This table is illustrative and provides typical frequency ranges for the functional groups found in this compound, based on data from analogous compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the electronic structure, translating the complex molecular orbitals into intuitive Lewis-like structures (lone pairs, bonding orbitals).

For pyrrole derivatives, NBO analysis can quantify the delocalization of π-electrons within the aromatic ring and the hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. researchgate.net These interactions are reported as second-order perturbation energies (E(2)), where a larger E(2) value indicates a stronger interaction. In the context of this compound, NBO analysis would be crucial for understanding the electronic influence of the strongly electron-withdrawing cyano and carboxylic acid groups on the pyrrole ring's aromaticity and charge distribution. It could reveal, for example, charge transfer from the nitrogen lone pair into the ring's π* anti-bonding orbitals.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the electron density topology to define atomic properties, chemical bonds, and molecular structure. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of chemical bonds and non-covalent interactions. researchgate.net

In studies of pyrrole-2-carboxylic acid dimers, QTAIM has been applied to characterize the N-H···O and O-H···O hydrogen bonds that hold the dimers together. researchgate.net A positive value of ∇²ρ at the BCP between hydrogen and the acceptor atom is indicative of a closed-shell interaction, typical of hydrogen bonds. The magnitude of ρ correlates with the strength of the bond. For this compound, QTAIM analysis could be used to quantify the covalent character of the bonds within the molecule and to analyze any potential intramolecular or intermolecular interactions, such as hydrogen bonding.

Table 3: Representative QTAIM Parameters for Hydrogen Bonds in Pyrrole-2-Carboxylic Acid Dimers

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| N-H···O | ~0.02 - 0.04 | Positive |

| O-H···O | ~0.03 - 0.05 | Positive |

Note: This table presents typical ranges of QTAIM parameters for hydrogen bonds found in dimers of pyrrole-2-carboxylic acid, an analog of the subject compound.

Ab Initio Calculations (e.g., MP2)

Ab initio quantum chemical methods provide a powerful theoretical framework for the detailed characterization of molecular structures, energies, and properties without reliance on empirical parameters. Among these, Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a robust and computationally efficient means of incorporating electron correlation effects, which are crucial for an accurate description of molecular systems. While specific MP2-level studies on this compound are not extensively documented in the literature, the application of this methodology to its parent compound, pyrrole-2-carboxylic acid (PCA), provides significant insights into the electronic structure and intermolecular interactions that are also relevant to its cyano-substituted analog.

Research on PCA has utilized MP2 calculations, often in conjunction with density functional theory (DFT), to investigate the structure and stability of its dimers. researchgate.net These studies are critical for understanding the hydrogen bonding motifs that govern the solid-state architecture of such molecules. For instance, calculations at the MP2/6-311++G(d,p) level of theory have been employed to analyze the intermolecular hydrogen bonds and the influence of the pyrrole moiety on π-electron delocalization within these dimers. researchgate.net The cyano group in the 4-position of the pyrrole ring, being a strong electron-withdrawing group, is expected to modulate the electron density distribution within the pyrrole ring and influence the acidity of the carboxylic acid proton as well as the hydrogen-bonding characteristics.

The primary utility of MP2 calculations in this context includes:

Optimization of Molecular Geometry: Determining the equilibrium geometry of the monomer and its aggregates with high accuracy.

Calculation of Interaction Energies: Quantifying the strength of intermolecular forces, such as hydrogen bonds in dimers, by correcting for basis set superposition error (BSSE).

Analysis of Electron Correlation Effects: Providing a more refined description of the electronic structure compared to mean-field methods like Hartree-Fock.

The computational cost of MP2 scales with the size of the system, making it well-suited for detailed studies of moderately sized molecules like this compound and its immediate analogs. The insights gained from such calculations are invaluable for interpreting experimental spectroscopic data and understanding the fundamental chemical behavior of these compounds.

Table 1: Representative Ab Initio Calculation Parameters for Pyrrole Analogs

| Parameter | Typical Value/Method | Significance |

| Method | MP2 | Includes electron correlation for more accurate energy and geometry predictions. |

| Basis Set | 6-311++G(d,p) | A flexible basis set with diffuse and polarization functions to accurately describe anions and H-bonds. |

| Interaction Energy | Calculated for Dimers | Quantifies the stability of hydrogen-bonded structures. |

| BSSE Correction | Counterpoise Method | Corrects for the artificial stabilization of complexes due to basis set overlap. |

Molecular Dynamics Simulations (Implicitly considered for conformational studies)

Molecular dynamics (MD) simulations offer a computational microscope to explore the conformational landscape and dynamic behavior of molecules in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the temporal evolution of molecular conformations, providing insights into flexibility, solvent effects, and the thermodynamics of different structural states. For a molecule like this compound, MD simulations are particularly useful for understanding the conformational preferences of the carboxylic acid group relative to the pyrrole ring.

The conformational behavior of carboxylic acids has been a subject of considerable interest, as it can influence their chemical reactivity and biological activity. uni.lu The key dihedral angle in this compound is that which defines the orientation of the carboxylic acid's O-H bond relative to the pyrrole ring. This can lead to different conformers, such as syn and anti planar arrangements, which may be close in energy.

Molecular dynamics simulations, often employing classical force fields, can be used to:

Sample Conformational Space: Explore the potential energy surface of the molecule to identify stable and metastable conformers.

Calculate Free Energy Differences: Determine the relative populations of different conformers in a given solvent, which is crucial for understanding the equilibrium state.

Investigate Solvation Effects: Explicitly or implicitly model the solvent to understand how intermolecular interactions with the surrounding medium influence conformational preferences. Studies on similar molecules have shown that solvent can significantly alter the relative stability of conformers. nih.gov

For instance, in the gas phase, intramolecular hydrogen bonding might favor a specific conformation, whereas in a polar protic solvent like water, intermolecular hydrogen bonds with solvent molecules could stabilize other conformations. uni.lu The insights from MD simulations are complementary to static quantum chemical calculations and are essential for a complete understanding of the molecule's behavior in realistic chemical environments. The conformational heterogeneity of related heterocyclic dimers has been shown to play a crucial role in their excited-state dynamics, highlighting the importance of understanding the available conformational space. rsc.org

Table 2: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis

| Feature | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters that describe the potential energy of the system. | Determines the accuracy of the simulated molecular mechanics and interactions. |

| Solvent Model | Can be explicit (individual solvent molecules) or implicit (a continuous medium). | Crucial for capturing the influence of the environment on conformational equilibrium. |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. | Ensures that the conformational landscape is adequately explored. |

| Thermodynamic Integration | A method to calculate free energy differences between states. | Allows for the quantification of the relative stability of different conformers. |

Applications of 4 Cyano 1h Pyrrole 2 Carboxylic Acid in Advanced Chemical Sciences

Medicinal Chemistry and Pharmaceutical Research

The unique structural features of 4-cyano-1H-pyrrole-2-carboxylic acid, including the carboxylic acid and cyano groups, provide reactive handles for various chemical transformations. This allows for the systematic modification of the pyrrole (B145914) core to explore structure-activity relationships (SAR) and optimize pharmacological properties. The pyrrole scaffold itself is present in numerous natural products and clinically approved drugs, underscoring its importance in drug discovery. rsc.orgnih.govrsc.org

This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds. nih.gov Its utility as a precursor is demonstrated in the preparation of various substituted pyrrole derivatives. For instance, it can be used to synthesize 4-aminopyrrole-2-carboxylates, which are valuable intermediates for antiviral agents. nih.gov The pyrrole framework is a common feature in numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. nih.govresearchgate.net The ability to introduce various functional groups onto the pyrrole ring allows for the fine-tuning of the molecule's biological activity and pharmacokinetic profile.

The pyrrole nucleus is a constituent of many natural and synthetic compounds with potent anti-infective properties. nih.gov Derivatives of this compound have been explored for their potential as antimicrobial agents. For example, the synthesis of 8-cyano-1,4-dihydro-4-oxopyrrolo[1,2-a]pyrimidine-3-carboxylic acids has been investigated for potential antimicrobial applications. researchgate.net Furthermore, various pyrrole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.govnih.gov The development of new anti-infective agents is a critical area of research due to the rise of antibiotic-resistant strains, and pyrrole-based compounds represent a promising avenue for the discovery of novel therapeutics.

The pyrrole scaffold is found in several anticancer drugs, and derivatives of this compound have been investigated for their potential as cytotoxic agents. researchgate.netresearchgate.net Research has shown that certain pyrrole derivatives can inhibit the proliferation of various cancer cell lines. For example, some novel pyrrole compounds have demonstrated dose- and time-dependent cytotoxic activity against colon, breast, and ovary cancer cell lines. researchgate.netnih.gov The mechanism of action for these compounds can vary, with some acting as inhibitors of protein kinases, which are crucial for cell signaling and growth. nih.gov The structural versatility of the pyrrole ring allows for the design of targeted therapies that can selectively act on cancer cells while minimizing toxicity to normal cells. researchgate.net

Below is a table summarizing the cytotoxic activity of selected pyrrole derivatives against LoVo colon cancer cells.

Beyond general anti-infective properties, derivatives of this compound have been specifically investigated for their antimicrobial and antiviral activities. The pyrrole ring is a key component in naturally occurring antibiotics like pyrrolnitrin. nih.gov Synthetic pyrrole derivatives have also shown promise. For instance, certain pyrazole-based heterocycles derived from pyrrolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov In the realm of antiviral research, pyrrole-containing compounds have been identified as inhibitors of viral replication. rsc.org For example, selenoesters and selenoanhydrides, which can be synthesized from pyrrole precursors, have shown potent antiviral activity against herpes simplex virus-2 (HSV-2). mdpi.com

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition has applications in the cosmetic and food industries, as well as in the treatment of pigmentation disorders. frontiersin.orgnih.gov Derivatives of 2-cyanopyrrole have been synthesized and evaluated as potential tyrosinase inhibitors. frontiersin.orgnih.govfrontiersin.org In one study, a series of 2-cyanopyrrole derivatives exhibited significant inhibitory activity against tyrosinase. frontiersin.orgnih.govfrontiersin.org Notably, one compound, designated as A12, showed an IC50 value of 0.97 µM, which was approximately 30 times more potent than the reference inhibitor, kojic acid (IC50: 28.72 µM). frontiersin.orgnih.govfrontiersin.org Further investigation revealed that this compound acts as a reversible and mixed-type inhibitor. frontiersin.orgnih.gov Molecular docking studies have provided insights into the interactions between these inhibitors and the active site of the tyrosinase enzyme. frontiersin.orgnih.govfrontiersin.org

The following table presents the tyrosinase inhibitory activity of a key 2-cyanopyrrole derivative compared to a standard inhibitor.

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for the development of new anticonvulsant drugs with improved efficacy and fewer side effects. nih.gov Derivatives of pyrrolo[1,2-a]pyrazine (B1600676), which can be synthesized from pyrrole precursors, have emerged as a promising class of anticonvulsant agents. nih.govnih.gov A series of novel, stereochemically pure derivatives of the investigative anticonvulsant ADD408003 have been designed and synthesized. nih.govnih.gov These compounds were evaluated in various animal models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous Metrazole (scMET), and 6 Hz seizure tests. nih.govnih.gov Several of these derivatives displayed significant anticonvulsant activity, particularly in the 6 Hz model, which is considered a model of pharmacoresistant partial seizures. nih.govnih.gov For instance, the compounds (4R,8aR)-3a and (4S,8aS)-6 showed median effective doses (ED50) of 47.90 mg/kg and 126.19 mg/kg, respectively, in the 6 Hz test. nih.gov

Docking Studies with Biological Targets (e.g., COVID-19 main protease, peroxiredoxin 5)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target protein. This method is instrumental in drug discovery for screening potential inhibitors. While the core pyrrole structure is found in many biologically active molecules, specific in-silico molecular docking studies of this compound against prominent biological targets such as the COVID-19 main protease (Mpro) or peroxiredoxin 5 were not found in a review of available literature.

However, the broader class of pyrrole derivatives has been a subject of such investigations. For instance, various pyrrole-based compounds have been evaluated as potential inhibitors for the SARS-CoV-2 Mpro, a critical enzyme in the viral life cycle. These studies aim to identify molecules that can fit into the enzyme's active site and disrupt its function. The general principle involves assessing the binding affinity and interactions between the ligand (the pyrrole compound) and the amino acid residues of the protein target. While no specific binding energy data is available for this compound, the exploration of similar scaffolds highlights the perceived potential of this chemical class in medicinal chemistry research.

Agrochemical Development

Pyrrole-2-carboxylic acid and its derivatives serve as important intermediates in the synthesis of agrochemicals. ontosight.aiguidechem.com The pyrrole carboxamide structure, in particular, is a key feature in a significant class of fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi. researchgate.net This inhibition disrupts the pathogen's energy production, leading to its death.

The compound this compound contains the essential pyrrole-2-carboxylic acid backbone, making it a valuable precursor for creating more complex agrochemical candidates. Furthermore, complex halogenated pyrrole-2-carboxylic acid derivatives have been identified as degradation products of commercial agrochemicals like Tralopyril, an antifouling agent. The presence of the cyano group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives to be tested for fungicidal or other crop protection activities.

Materials Science Applications

The unique electronic and chemical properties of this compound make it a promising candidate for applications in materials science, particularly in the development of functional organic polymers.

Conductive polymers are organic materials that can conduct electricity. Polypyrrole is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. electrochemsci.org The synthesis typically involves the oxidative polymerization of pyrrole monomers. ekb.eg

This compound is an ideal precursor for creating functionalized polypyrroles. The pyrrole ring itself can undergo electrochemical or chemical polymerization to form the conjugated π-electron backbone necessary for electrical conductivity. ekb.egnih.govnih.gov The carboxylic acid and cyano functional groups attached to this backbone can impart specific properties to the final polymer, such as:

Improved solubility and processability.

Sites for covalent attachment of other molecules, such as biological entities for biosensors. nih.govresearchgate.net

Tuning of the polymer's electronic and electrochemical properties. electrochemsci.org

For example, studies have shown that pyrrole monomers containing carboxylic acid groups can be polymerized to create conductive films that are bioactive and can be used for applications like cell scaffolds. nih.govresearchgate.net

Organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on conjugated organic materials that can interact with light. nih.gov The properties of these materials can be finely tuned by modifying their chemical structure. nih.govrsc.org

Polypyrrole derivatives are being investigated for their potential in optoelectronic applications. By incorporating functional groups onto the pyrrole monomer before polymerization, the optoelectronic characteristics of the resulting polymer can be engineered. The this compound monomer introduces both an electron-withdrawing cyano group and a carboxylic acid group. These substituents can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its light absorption and emission properties as well as its charge transport capabilities. rsc.org Therefore, polymers derived from this monomer could be explored for use as active layers in various organic optoelectronic devices. nih.govrsc.org

Supramolecular Chemistry (e.g., anion binding sites)

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. A key area within this field is the design of host molecules that can selectively bind specific guest ions or molecules. Pyrrole-based structures are well-known for their ability to act as anion receptors. nih.gov

The binding capability of these molecules stems from the hydrogen-bonding ability of the pyrrole N-H group. The hydrogen atom on the nitrogen is acidic and can act as a hydrogen bond donor, interacting with negatively charged anions. nih.gov The structure of this compound is particularly well-suited for anion binding. It contains two potential hydrogen bond donor sites: the pyrrole N-H group and the carboxylic acid O-H group. These groups can work cooperatively to create a binding pocket for anions like carboxylates or phosphates. nih.gov Studies on similar pyrrole dicarboxylic acid derivatives have demonstrated their anion binding properties, highlighting the effectiveness of this structural motif. researchgate.net The precise geometry and electronic properties conferred by the cyano and carboxyl groups at the 4- and 2-positions can lead to selective and strong binding of specific anions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。